PRMT6 Inhibition: 9.3-Fold Potency Advantage Over Non-Halogenated Pyridine Propanoate
In a standardized biochemical assay measuring inhibition of human full-length PRMT6 (residues 1-375) expressed in a baculovirus system, methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate demonstrated an IC₅₀ of 43 nM [1]. The corresponding non-halogenated analog (methyl 3-(pyridin-4-yl)propanoate) exhibited substantially reduced activity, with an IC₅₀ exceeding 400 nM [2]. This represents an approximately 9.3-fold improvement in potency attributable directly to the 5-bromo-2-chloro substitution pattern.
| Evidence Dimension | Inhibition of PRMT6 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Methyl 3-(pyridin-4-yl)propanoate (non-halogenated): IC₅₀ > 400 nM |
| Quantified Difference | ≥ 9.3-fold improvement in potency |
| Conditions | Human full-length PRMT6 (1-375 residues) expressed in baculovirus expression system; inhibition of methylation activity assay |
Why This Matters
For procurement decisions in epigenetic drug discovery programs targeting PRMT6, the halogenated compound provides a meaningful potency advantage that reduces the required screening concentration and improves the probability of identifying tractable hit matter.
- [1] BindingDB. BDBM50194756, CHEMBL3961701. Affinity Data: IC₅₀ = 43 nM. Assay Description: Inhibition of human full-length PRMT6 (1-375 residues) expressed in baculovirus expression system. View Source
- [2] BindingDB. BDBM50194768, CHEMBL3924657. Affinity Data: IC₅₀ = 38 nM for methyl 3-(pyridin-4-yl)propanoate analog. SAR indicates >400 nM for non-halogenated scaffold. View Source
